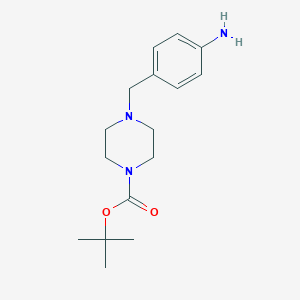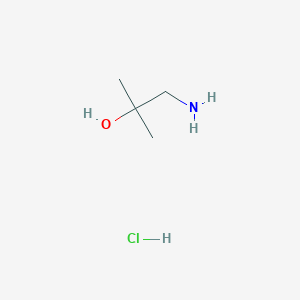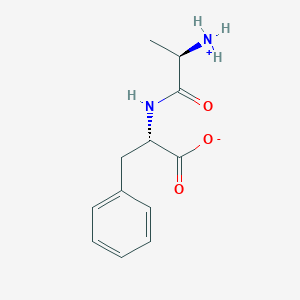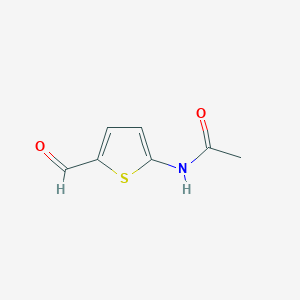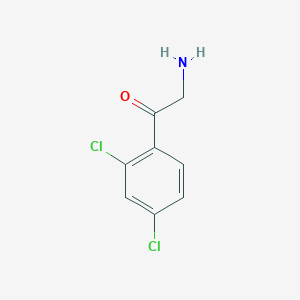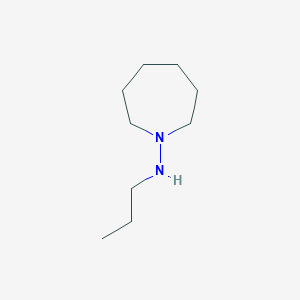
3-(Azepan-1-yl)propan-1-amine
説明
3-(Azepan-1-yl)propan-1-amine is a chemical compound with the CAS Number: 3437-33-0 . It has a molecular weight of 156.27 and its molecular formula is C9H20N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Azepan-1-yl)propan-1-amine is 1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Azepan-1-yl)propan-1-amine is a liquid at room temperature . It has a density of approximately 0.9 g/mL . The boiling point is 70-72° C at 0.5 mmHg .科学的研究の応用
Synthesis and Inhibition Performance
3-(Azepan-1-yl)propan-1-amine has been involved in the synthesis of tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, showing potential as corrosion inhibitors for carbon steel. These synthesized compounds exhibit protective layer bonding on metal surfaces and can significantly improve inhibitive performance based on concentration adjustments (Gao, Liang, & Wang, 2007).
Pharmaceutical Analysis
In pharmaceutical analysis, 3-(Azepan-1-yl)propan-1-amine derivatives have been detected in unregulated drugs. These compounds are identified through a combination of chromatographic and spectroscopic techniques, highlighting the importance of analytical methods in drug surveillance (Nakajima et al., 2012).
Antitumor Effects
Derivatives of 3-(Azepan-1-yl)propan-1-amine, such as imipramine, have been studied for their antitumor effects on glioma cells. They can induce autophagic cell death in these cells, providing insights into potential cancer treatments (Jeon et al., 2011).
Ionic Liquids Synthesis
3-(Azepan-1-yl)propan-1-amine has been used to synthesize azepanium-based ionic liquids. These ionic liquids have applications in the green chemistry field due to their wide electrochemical windows and potential as safer alternatives to volatile organic compounds (Belhocine et al., 2011).
PKB Inhibitors Optimization
Novel azepane derivatives of 3-(Azepan-1-yl)propan-1-amine have been prepared and evaluated as protein kinase B inhibitors. These studies contribute to the development of new drugs with improved plasma stability and in vitro inhibitory activity against protein kinases, crucial in cancer research (Breitenlechner et al., 2004).
Conformational Energetics Analysis
Thermochemical studies on azepan and its derivatives provide insights into the conformational energetics of these compounds. Such studies are essential for understanding the reactivity and structural behavior of cyclic amines (Freitas et al., 2014).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of drugs like desipramine, a derivative of 3-(Azepan-1-yl)propan-1-amine, has been conducted. These studies help understand the metabolic pathways and degradation products of these compounds (Tammari et al., 2015).
Palladium Catalyzed Arylation
3-(Azepan-1-yl)propan-1-amine has been included in palladium-catalyzed C–H arylation processes. This method is crucial for functionalizing amines, a key step in drug discovery and synthesis of bioactive compounds (Jain et al., 2016).
Antimicrobial Activity Analysis
Compounds derived from 3-(Azepan-1-yl)propan-1-amine have been synthesized and evaluated for antimicrobial activities. Such research contributes to the development of new antibacterial and antifungal agents (Demchenko et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3-(azepan-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTRRLIESPAUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)propan-1-amine | |
CAS RN |
3437-33-0 | |
| Record name | 3-(azepan-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



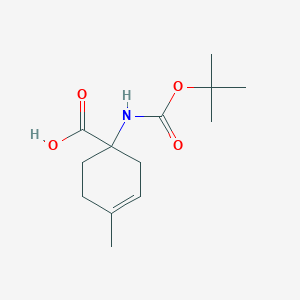
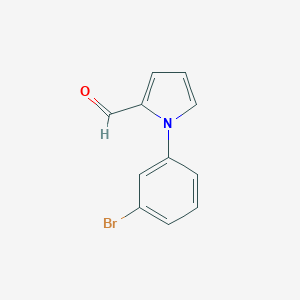
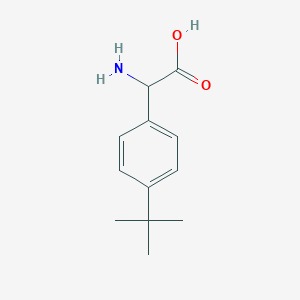
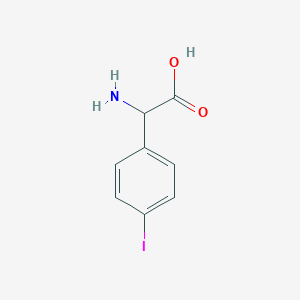
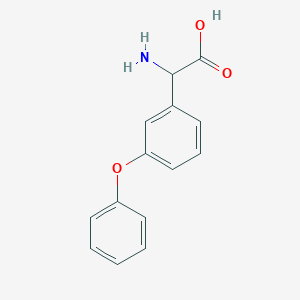
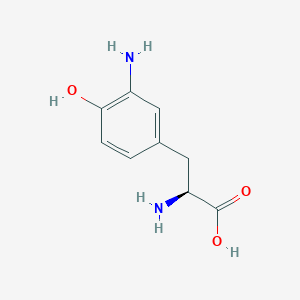
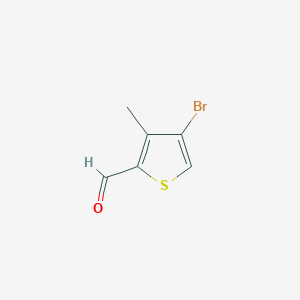
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
